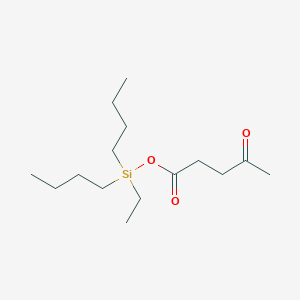
Dibutyl(ethyl)silyl 4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(ethyl)silyl 4-oxopentanoate is an organosilicon compound that features a silyl ether functional group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both silyl and ester groups in its structure allows for unique reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: It may be involved in the development of drug delivery systems where controlled release of active pharmaceutical ingredients is needed.
Mechanism of Action
The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 4-oxopentanoate
- Tert-butyldimethylsilyl 4-oxopentanoate
- Triisopropylsilyl 4-oxopentanoate
Uniqueness
Dibutyl(ethyl)silyl 4-oxopentanoate is unique due to the presence of both dibutyl and ethyl groups attached to the silicon atom. This structural feature provides distinct steric and electronic properties compared to other silyl-protected compounds. The dibutyl groups offer increased hydrophobicity and bulkiness, which can influence the reactivity and stability of the compound in various chemical environments .
Properties
CAS No. |
78382-23-7 |
|---|---|
Molecular Formula |
C15H30O3Si |
Molecular Weight |
286.48 g/mol |
IUPAC Name |
[dibutyl(ethyl)silyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3 |
InChI Key |
NZCFJDGWHLYLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















